molecular formula C15H16ClNO3S B2400082 5-chloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)thiophene-2-carboxamide CAS No. 1797879-43-6

5-chloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)thiophene-2-carboxamide

Cat. No. B2400082
CAS RN: 1797879-43-6
M. Wt: 325.81
InChI Key: WFZMAAMIIORMAH-UHFFFAOYSA-N
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Description

5-chloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as OSM-S-106 and belongs to the class of thiophene carboxamides.

Scientific Research Applications

Antimicrobial and Antitumor Applications

Compounds structurally related to 5-chloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)thiophene-2-carboxamide have been explored for their biological activities. For instance, thiophene derivatives exhibit pronounced anti-proliferative activity and tumor cell selectivity, highlighting their potential as cancer therapeutics. These compounds inhibit the proliferation of specific tumor cell types, such as leukemia/lymphoma, prostate, kidney, and hepatoma tumor cells, demonstrating significant tumor cell selectivity (Joice Thomas et al., 2017). Additionally, novel thiophene and benzothiophene derivatives have been synthesized and evaluated as cytotoxic agents against cancer cell lines, further underscoring the therapeutic potential of thiophene-based compounds in oncology (R. Mohareb et al., 2016).

Synthetic Chemistry Applications

The chemical behavior and synthesis of thiophene derivatives also hold significant interest in synthetic chemistry. Studies have explored the synthesis of thiophene derivatives for their potential use in various applications, including the development of new materials and as intermediates in the synthesis of more complex molecules. For example, the facile synthesis of thiophen-2(5H)-ones as a new class of antimicrobial agents demonstrates the versatility of thiophene derivatives in medicinal chemistry (T. Benneche et al., 2011). Furthermore, the synthesis of novel thiophene and benzothiophene derivatives as cytotoxic agents emphasizes their potential in drug discovery and development (A. Atta et al., 2021).

properties

IUPAC Name

5-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-19-11-5-3-4-10(8-11)12(20-2)9-17-15(18)13-6-7-14(16)21-13/h3-8,12H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZMAAMIIORMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=C(S2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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